![molecular formula C12H11N3O4S B12315916 3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)
3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acétamido]benzoïque est un composé organique complexe qui comporte un cycle thiazole, une liaison amide et une partie acide benzoïque. Ce composé suscite un intérêt considérable en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acétamido]benzoïque implique généralement les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la réaction d’une α-halocétone appropriée avec de la thiourée en conditions basiques.
Formation de la liaison amide : Le dérivé thiazole est ensuite mis à réagir avec l’acide 3-aminobenzoïque en présence d’un agent de couplage tel que le diéthylphosphorocyanidate (DEPC) pour former la liaison amide.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des systèmes de purification automatisés pour améliorer le rendement et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau du cycle aromatique et du cycle thiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés en conditions acides ou basiques.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d’alcools.
Substitution : Dérivés halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
L’acide 3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acétamido]benzoïque présente un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien et antiviral.
Médecine : Exploré pour ses propriétés anticancéreuses et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le composé exerce ses effets principalement par interaction avec les macromolécules biologiques. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. La liaison amide et la partie acide benzoïque contribuent à la capacité du composé à se lier aux protéines et aux acides nucléiques, perturbant leur fonction normale.
Comparaison Avec Des Composés Similaires
Composés similaires
Pemetrexed : Un composé similaire avec un squelette de pyrrolo[2,3-d]pyrimidine, utilisé comme médicament anticancéreux.
Sulfathiazole : Un médicament antimicrobien contenant un cycle thiazole.
Ritonavir : Un médicament antirétroviral contenant un cycle thiazole.
Unicité
L’acide 3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acétamido]benzoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent un ensemble distinct d’activités biologiques et de réactivité chimique.
Propriétés
Formule moléculaire |
C12H11N3O4S |
|---|---|
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
3-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-2-6(4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |
Clé InChI |
AYURJIQVAFAOOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=N)S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)

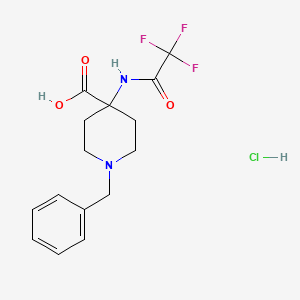
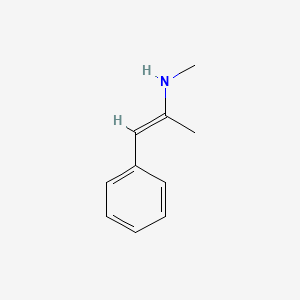


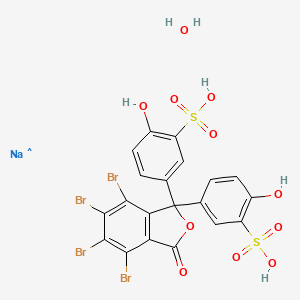
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
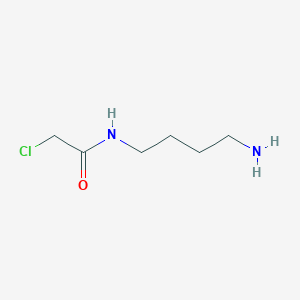
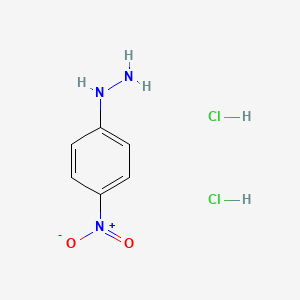
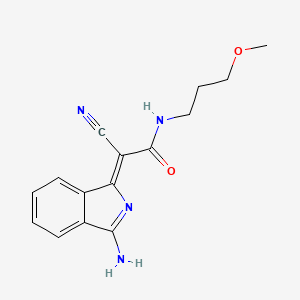
![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
